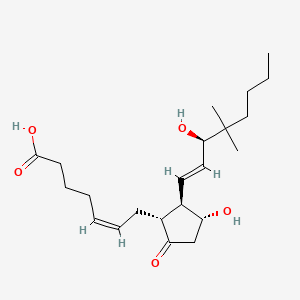

16,16-dimethyl prostaglandin E2

描述

16,16-二甲基前列腺素E2 (dmPGE2) 是前列腺素E2的一种合成类似物。前列腺素是体内具有激素样功能的脂类化合物。 dmPGE2以其增强的稳定性和对代谢降解的抵抗力而闻名,使其成为科学研究中宝贵的工具 .

准备方法

合成路线和反应条件

16,16-二甲基前列腺素E2的合成涉及对天然前列腺素E2分子进行修饰这种修饰是通过一系列化学反应实现的,包括酯化、还原和氧化 .

工业生产方法

16,16-二甲基前列腺素E2的工业生产涉及使用与实验室环境类似的方法进行大规模化学合成,但针对效率和产量进行了优化。 该过程包括严格的质量控制措施,以确保最终产品的纯度和一致性 .

化学反应分析

Metabolic Stability and Resistance to Enzymatic Degradation

dmPGE₂’s 16,16-dimethyl substitution renders it resistant to oxidation by 15-hydroxyprostaglandin dehydrogenase (15-PGDH) , the primary enzyme responsible for prostaglandin catabolism. This modification significantly extends its half-life compared to native PGE₂.

| Property | dmPGE₂ | PGE₂ | Source |

|---|---|---|---|

| Susceptibility to 15-PGDH | Resistant | Highly susceptible | |

| Metabolic half-life | Extended (exact values not reported) | Short (~minutes in vivo) |

Receptor Binding and Signaling

dmPGE₂ retains affinity for all four prostaglandin E receptors (EP1–EP4), mimicking PGE₂’s signaling but with prolonged effects due to its stability.

Cytoprotective Effects in Gastric Mucosa

dmPGE₂ reduces aspirin (ASA)-induced cell damage in gastric mucosa by 80–90% at 0.1 µg/kg (intravenous) or 1.0 µg/kg (oral), independent of cAMP modulation .

Suppression of Colonic Mucosal Hyperplasia

dmPGE₂ counters indomethacin-induced increases in ornithine decarboxylase (ODC) and DNA synthesis in rat colon, restoring normal proliferative zones .

| Parameter | Indomethacin Effect | dmPGE₂ Co-Treatment Effect | Source |

|---|---|---|---|

| ODC activity | ↑ 300% | Normalized | |

| DNA synthesis (³H-thymidine) | ↑ 250% | ↓ 70% |

Stability Under Experimental Conditions

dmPGE₂ remains stable under standard storage conditions but degrades in prolonged exposure to physiological pH or elevated temperatures.

Modulation of Oxidative Stress Pathways

In renal proximal tubular cells, dmPGE₂ upregulates stress-response proteins (e.g., HSP90β, GRP78 ) via thromboxane-like receptor activation, mitigating oxidative injury from nephrotoxic agents .

Key Structural Determinants of Reactivity

The 16,16-dimethyl group disrupts enzymatic recognition by 15-PGDH, while the carboxylic acid moiety at C1 ensures receptor binding .

科学研究应用

Gastrointestinal Applications

Gastric Mucosal Protection

dmPGE2 has been shown to enhance gastric mucosal blood flow and reduce acid secretion in experimental models. A study demonstrated that topical application of dmPGE2 significantly increased mucosal blood flow in a canine model while simultaneously inhibiting histamine-stimulated acid secretion. Specifically, the mucosal blood flow increased from 1.2 ± 0.1 to 2.5 ± 0.5 ml/min (P < 0.05), and acid secretion decreased from 22.5 ± 3.1 to 8.4 ± 1.2 microEq/min (P < 0.01) in the test mucosa .

Protection Against Intestinal Injury

In another study involving rats, dmPGE2 was found to protect the small intestine from injury caused by chenodeoxycholic acid. Although it induced villus contraction, which was hypothesized to accelerate mucosal restitution, the study concluded that this contraction did not significantly enhance the rate of mucosal healing following injury .

Oncology Applications

Radiation-Induced Alopecia Prevention

dmPGE2 has been investigated for its protective effects against radiation-induced alopecia in animal models. In a study involving B6D2F1 male mice, both subcutaneous and topical administration of dmPGE2 showed significant protection against hair loss following gamma irradiation. Mice treated with dmPGE2 had higher hair counts post-irradiation compared to controls, indicating its potential utility in mitigating hair loss during cancer treatments .

Cytoprotection in Cancer Therapy

Research indicates that dmPGE2 can provide cytoprotection against chemical injuries related to cancer therapies. In studies examining its effects on aspirin-induced damage to gastric epithelial cells, dmPGE2 significantly reduced cell damage as measured by chromium release assays, suggesting its role in protecting gastric mucosa during NSAID treatments .

Hematological Applications

Enhancement of Hematopoietic Stem Cell Engraftment

dmPGE2 is being developed as a therapeutic agent to enhance hematopoietic stem cell (HSC) engraftment in patients undergoing hematopoietic stem cell transplantation (HSCT). Clinical trials have demonstrated that modulating umbilical cord blood units with dmPGE2 improves the engraftment of HSCs, leading to better patient outcomes in terms of neutrophil recovery and reduced incidence of complications such as graft-versus-host disease (GvHD) .

Summary Table of Applications

Conclusions

This compound is a versatile compound with significant applications across various medical fields, particularly in gastroenterology, oncology, and hematology. Its protective effects on gastric mucosa and hair follicles during radiation therapy highlight its potential as a therapeutic agent to mitigate side effects associated with cancer treatments. Ongoing research into its role in enhancing HSC engraftment further underscores its importance in improving patient outcomes in hematological malignancies.

作用机制

16,16-二甲基前列腺素E2的主要作用机制是激活前列腺素E受体,特别是EP2和EP4。这种激活导致一系列细胞内信号传导事件,包括环状腺苷单磷酸 (cAMP) 的产生。 这些通路在调节炎症反应、血管舒张和保护胃肠道粘膜中起着至关重要的作用 .

相似化合物的比较

类似化合物

前列腺素E2 (PGE2): 该化合物的天然形式,稳定性较差,更容易被代谢降解。

15-甲基前列腺素E2: 另一种具有相似性质但稳定性和活性特征不同的合成类似物。

前列腺素F2α (PGF2α): 一种具有不同生理效应的相关化合物.

独特性

16,16-二甲基前列腺素E2因其增强的稳定性和对代谢降解的抵抗力而独一无二,使其在长期研究和治疗应用中更有效。 它以高亲和力激活特定前列腺素受体的能力也使其区别于其他类似物 .

生物活性

16,16-Dimethyl Prostaglandin E2 (dmPGE2) is a synthetic analog of prostaglandin E2 (PGE2), designed to enhance stability and biological activity. Research into its biological effects has revealed significant implications in various physiological and pathological processes, including hematopoiesis, gastric function, and immunosuppression.

- Chemical Name: (5Z,11α,13E,15R)-11,15-Dihydroxy-16,16-dimethyl-9-oxo-prosta-5,13-dien-1oic acid

- Molecular Formula: C21H34O5

- Purity: ≥95% .

Hematopoietic Stem Cell Regulation

dmPGE2 has been shown to significantly increase the formation of hematopoietic colonies from embryonic stem cells (ESCs) in mouse models. It enhances the number of hematopoietic stem cells (HSCs) and boosts Wnt signaling pathways within these cells in zebrafish embryos. This activity suggests a potential role for dmPGE2 in regenerative medicine and stem cell therapy .

Gastric Acid Secretion Inhibition

Research indicates that dmPGE2 is a potent inhibitor of gastric acid secretion and gastrin release. In clinical studies involving patients with duodenal ulcers, intravenous and oral administration of dmPGE2 resulted in an 80-90% reduction in postprandial gastric acid secretion. Notably, doses as low as 0.1 micrograms/kg intravenously were effective without significant side effects .

Cytoprotection and Ulcer Healing

dmPGE2 exhibits cytoprotective properties in gastric mucosa, reducing ulceration incidence in experimental models. For instance, studies on amphibian gastric sacs showed that dmPGE2 significantly decreased ulceration caused by histamine in bicarbonate-free media. This protective effect is independent of alterations in acid secretion or blood flow .

Immunosuppressive Effects

In transplantation models, dmPGE2 has demonstrated immunosuppressive properties. Studies have shown that it can delay allograft rejection when used alongside low-dose cyclosporine A (CsA). The combination therapy resulted in reduced rejection intensity and prolonged survival in animal models .

Research Findings and Case Studies

属性

IUPAC Name |

(Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3R)-3-hydroxy-4,4-dimethyloct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H36O5/c1-4-5-14-22(2,3)20(25)13-12-17-16(18(23)15-19(17)24)10-8-6-7-9-11-21(26)27/h6,8,12-13,16-17,19-20,24-25H,4-5,7,9-11,14-15H2,1-3H3,(H,26,27)/b8-6-,13-12+/t16-,17-,19-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAOBBBBDJSWHMU-WMBBNPMCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)(C)C(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(C)(C)[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1C/C=C\CCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H36O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201025748 | |

| Record name | 7-(2-(4,4-Dimethyl-3-hydroxy-1-octenyl)-3-hydroxy-5-oxocyclopentyl)-5-heptenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201025748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39746-25-3 | |

| Record name | 16,16-Dimethyl-PGE2 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39746-25-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 16,16-Dimethylprostaglandin E2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039746253 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-(2-(4,4-Dimethyl-3-hydroxy-1-octenyl)-3-hydroxy-5-oxocyclopentyl)-5-heptenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201025748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 16,16-Dimethylprostaglandin E2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 16,16-DIMETHYLPROSTAGLANDIN E2 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M790V82VAC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。